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Compound of Interest

Compound Name: 3-Methyl-4-nitropyridine

Cat. No.: B157339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-4-
nitropyridine. Due to the limited availability of direct experimental spectra in peer-reviewed
literature, this document presents a comprehensive analysis based on established
spectroscopic principles and data from analogous compounds. The information herein serves
as a valuable resource for the identification, characterization, and quality control of 3-Methyl-4-
nitropyridine in research and development settings.

Spectroscopic Data Summary

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-Methyl-4-nitropyridine. These values are
derived from the analysis of structurally similar molecules and established spectroscopic
correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The predicted *H and 3C NMR chemical shifts for 3-Methyl-4-nitropyridine are presented in
Tables 1 and 2, respectively. These predictions are based on the known effects of substituents
on the pyridine ring.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Methyl-4-nitropyridine
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2 8.8-9.0 S
H-5 75-7.7 d 5.0-6.0
H-6 8.6-8.8 d 5.0-6.0
-CHs 24-26 S

Solvent: CDCls,
Reference: TMS (0

ppm)

Table 2: Predicted 3C NMR Spectroscopic Data for 3-Methyl-4-nitropyridine

Carbon Chemical Shift (6, ppm)
C-2 150 - 155

C-3 135- 140

C-4 148 - 152

C-5 122 - 126

C-6 145 - 150

-CHs 18 - 22

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3-Methyl-4-nitropyridine are listed in Table 3. These are

based on the typical vibrational frequencies of aromatic nitro compounds and substituted

pyridines.[1][2][3]

Table 3: Predicted IR Spectroscopic Data for 3-Methyl-4-nitropyridine
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Wavenumber (cm~—?) Vibration Type Intensity
3100 - 3000 C-H stretch (aromatic) Medium
2980 - 2850 C-H stretch (methyl) Medium
1600 - 1580 C=C stretch (aromatic) Medium
1530 - 1500 N-O asymmetric stretch (nitro) Strong
1480 - 1450 C-H bend (methyl) Medium
1360 - 1340 N-O symmetric stretch (nitro) Strong
850 - 800 C-H out-of-plane bend Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass spectral data for 3-Methyl-4-nitropyridine are presented in
Table 4. The molecular formula is CeHsN202.[4]

Table 4: Predicted Mass Spectrometry Data for 3-Methyl-4-nitropyridine

m/z Interpretation
138 Molecular ion [M]*
122 M- OJ*

108 [M - NOJ*

92 [M - NO2J*

78 [CsHaN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument-specific parameters may require optimization.
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NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of purified 3-Methyl-4-nitropyridine in approximately
0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

'H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR: Employ proton decoupling to obtain singlet peaks for each carbon. A longer
relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a
thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to
evaporate on a salt plate.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

Background Correction: A background spectrum of the empty sample holder (or pure KBr
pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after
separation by gas chromatography (GC-MS).

lonization: Use electron ionization (EIl) at 70 eV to generate the molecular ion and fragment
ions.
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¢ Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and

characteristic fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of an organic compound like 3-Methyl-4-nitropyridine.

General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

